molecular formula C11H8Cl2N2O3S B12995931 2-((6,8-Dichloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid

2-((6,8-Dichloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid

Cat. No.: B12995931
M. Wt: 319.2 g/mol
InChI Key: ODELGGDXVAUUBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6,8-Dichloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with chlorine atoms and a thioacetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-((6,8-Dichloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Thioacetic Acid Substitution: The final step involves the substitution of the thioacetic acid moiety at the 2-position of the quinazolinone core. This can be accomplished using thiolating agents like thioglycolic acid under suitable reaction conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-((6,8-Dichloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols can replace the chlorine atoms, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((6,8-Dichloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid has been explored for various scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme kinetics and mechanisms.

    Medicine: Preliminary studies suggest that the compound may possess antimicrobial and anticancer properties, warranting further investigation for therapeutic applications.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((6,8-Dichloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazolinone core and thioacetic acid moiety. These interactions may involve inhibition of enzyme activity or modulation of receptor signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds to 2-((6,8-Dichloro-3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid include other quinazolinone derivatives with different substituents. Some examples are:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thioacetic acid moiety, which may confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H8Cl2N2O3S

Molecular Weight

319.2 g/mol

IUPAC Name

2-(6,8-dichloro-3-methyl-4-oxoquinazolin-2-yl)sulfanylacetic acid

InChI

InChI=1S/C11H8Cl2N2O3S/c1-15-10(18)6-2-5(12)3-7(13)9(6)14-11(15)19-4-8(16)17/h2-3H,4H2,1H3,(H,16,17)

InChI Key

ODELGGDXVAUUBT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C(=CC(=C2)Cl)Cl)N=C1SCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.